Furan-2-carbothioamide
Overview
Description
Furan-2-carbothioamide is a chemical compound that belongs to the class of organic compounds known as furans. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a carbothioamide group attached to the second carbon of the furan ring. This compound serves as a key intermediate in the synthesis of various bioactive molecules and polymers, and it has been the subject of several studies due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of furan-2-carbothioamide derivatives has been explored through various methods. For instance, the synthesis of N,N-dimethyl-2-furancarbothioamide has been achieved by cyclometallation reactions with lithium tetrachloropalladate(II) and potassium tetrachloroplatinate(II), leading to the formation of five-membered metallathiaheterocycles . Similarly, N,N-dimethylbenzo[b]furan-2-carbothioamides have been prepared from carboxamides by reaction with Lawesson's reagent, which is a method for converting carboxamides into thioamides . These synthetic approaches are crucial for the development of furan-2-carbothioamide-based compounds with potential applications in various fields.
Molecular Structure Analysis
The molecular structure of furan-2-carbothioamide derivatives has been studied through spectroscopic methods and, in some cases, X-ray crystallography. Cyclometallation of N,N-dimethyl-2-furancarbothioamide results in the coordination of the thioamide group through the sulfur atom, forming a five-membered metallathiaheterocycle . The furan ring is typically metallated at position 3, and the orientation of other groups or ligands in the complex can influence the overall molecular structure .
Chemical Reactions Analysis
Furan-2-carbothioamide and its derivatives participate in various chemical reactions. For example, the cyclometallation reactions mentioned earlier involve the formation of metal complexes with palladium, platinum, ruthenium, and rhodium . These reactions are regioselective and can lead to the formation of complexes with different properties depending on the metal and ligands involved. Additionally, furan-2-carbothioamide derivatives have been used as intermediates in the synthesis of 2-aminofurans and 2-unsubstituted furans through carbenoid-mediated [3 + 2] cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carbothioamide derivatives are influenced by their molecular structure. For instance, the presence of the carbothioamide group can affect the acidity and binding properties of the compound, as seen in the synthesis of 2-(guanidiniocarbonyl)furans, which exhibit different pKa values and anion binding capabilities compared to their pyrrole analogs . The synthesis of biobased polyesters using furan derivatives as building blocks has also been explored, demonstrating the potential of these compounds in creating materials with desirable physical properties10.
Scientific Research Applications
Electric Dipole Moments and Conformations : A study by Pappalardo & Gruttadauria (1974) measured the electric dipole moments of furan-2-carbothioamide and analyzed these in terms of molecular solute conformations (Pappalardo & Gruttadauria, 1974).
Antibacterial Activity : Rani, Yusuf, & Khan (2012) synthesized novel 1-N-substituted cyclized pyrazoline analogues including furan-2-carbothioamide derivatives. These compounds exhibited significant in vitro antibacterial activity against various bacteria, such as Aeromonas hydrophila and Staphylococcus aureus (Rani, Yusuf, & Khan, 2012).
Synthesis and Properties : El’chaninov & Aleksandrov (2017) discussed the synthesis of N-(Quinolin-6-yl)furan-2-carbothioamide and its subsequent transformation into 2-(furan-2-yl)thiazolo[5,4-f]quinoline, indicating its potential in developing new chemical entities (El’chaninov & Aleksandrov, 2017).
Urease Inhibition : Saeed et al. (2015) synthesized a series of 2-(hetero(aryl)methylene) hydrazine-1-carbothioamides, including a furan ring derivative, which was found to be a potent inhibitor of urease (Saeed et al., 2015).
HPLC-DAD Method Development : Varynskyi, Parchenko, & Kaplaushenko (2017) developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, indicating the use of furan-2-carbothioamide derivatives in pharmaceutical analysis (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Metal Complex Stability : Junaid, Bhandarkar, Khan, & Khobragade (2020) studied the stability constants of metal complexes with furan-2-carbothioamide derivatives, indicating its relevance in coordination chemistry (Junaid, Bhandarkar, Khan, & Khobragade, 2020).
Cyclometallation Studies : Nonoyama (1990) investigated the cyclometallation of N, N-dimethyl-3-furancarbothioamide with various metals, highlighting its potential in the field of organometallic chemistry (Nonoyama, 1990).
Corrosion Inhibition : Khaled, Amin, & Al‐Mobarak (2010) explored the inhibition of copper corrosion by N-(furan-2-ylmethyl)-1H-benzotriazole-1-carbothioamide, suggesting its application in materials science (Khaled, Amin, & Al‐Mobarak, 2010).
Palladacycle Synthesis : Xiong et al. (2004) reported the synthesis of furancarbothioamide-based palladacycles, demonstrating their effectiveness in Heck and Suzuki reactions under aerobic conditions, relevant in organic synthesis (Xiong et al., 2004).
Safety And Hazards
Furan-2-carbothioamide is classified as a hazard under the GHS07 category . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Future Directions
While specific future directions for Furan-2-carbothioamide were not found, furan carboxamides have been studied for their potential in various applications. For instance, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide has been studied as an inhibitor for acid corrosion of mild steel . Another study suggests that furan carboxamides could be promising structures in the development of more potent pharmaceutical agents .
properties
IUPAC Name |
furan-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZNHXMJEBIDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380388 | |
Record name | furan-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-carbothioamide | |
CAS RN |
17572-09-7 | |
Record name | furan-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furan-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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